(2-Methylthiazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic small molecule featuring a 2-methylthiazole moiety linked via a ketone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidine group. Its structure integrates pharmacophoric elements common in medicinal chemistry:
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c1-9-20-10(7-24-9)13(23)22-4-2-21(3-5-22)12-6-11(14(15,16)17)18-8-19-12/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQGLDPCNFMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetphosphoinositide 3-kinases (PI3Ks) , which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
Compounds with similar structures have been found to inhibit pi3ks. PI3Ks are involved in multiple cellular signaling pathways and their inhibition can lead to a decrease in cancer cell proliferation and survival.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. PI3K activation phosphorylates and activates Akt, localizing it in the plasma membrane. Akt can have a number of downstream effects such as activating CREB, inhibiting p27, localizing FOXO in the cytoplasm, activating PtdIns-3ps, and activating mTOR which can lead to protein synthesis.
Pharmacokinetics
Similar compounds have been described as orally bioavailable. This suggests that the compound is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. These properties can have a significant impact on the compound’s bioavailability, or the proportion of the drug that enters circulation and is able to have an active effect.
Biological Activity
The compound (2-Methylthiazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone has been studied for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole moiety, a piperazine ring, and a trifluoromethyl-substituted pyrimidine. The synthesis typically involves the reaction of 2-methylthiazole derivatives with piperazine and pyrimidine components through various coupling methods, including carbodiimide-mediated coupling techniques .
Anticancer Activity
- Mechanism of Action : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. Inhibition of these kinases can lead to reduced cell proliferation in cancer cells .
- In Vitro Studies : Various studies have reported the compound's efficacy against multiple cancer cell lines. For instance, it demonstrated significant growth inhibition in glioma and other tumor types, suggesting its potential as an anticancer agent .
- Case Study : A study involving a series of thiazole-pyrimidine derivatives indicated that compounds with similar structures exhibited moderate to high cytotoxicity against cancer cells, reinforcing the potential therapeutic role of (2-Methylthiazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in oncology .
Antimicrobial Activity
- Antimicrobial Screening : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results showed moderate to good activity, indicating its potential as an antimicrobial agent .
- Comparative Analysis : In studies comparing different thiazole derivatives, those containing piperazine rings were frequently more active than their counterparts lacking such structures, highlighting the importance of this structural feature in enhancing biological activity .
Summary of Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its thiazole, pyrimidine, or piperazine components. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Thiazole vs. Other Heterocycles: The 2-methylthiazole group in the target compound likely confers better metabolic stability compared to thiazolidinone or aminothiazole analogs, as seen in antifungal and anticancer studies .
Trifluoromethylpyrimidine Role : This substituent enhances target binding (e.g., kinase ATP pockets) but may increase off-target effects due to high lipophilicity .
Piperazine Flexibility : Piperazine-linked compounds generally exhibit tunable pharmacokinetics, though solubility varies with substituent electronegativity .
Contradictions and Limitations :
- highlights insect-specific factors (e.g., cuticle thickness) affecting compound efficacy, suggesting that the target molecule’s trifluoromethyl group might enhance penetration in pest management applications, though this remains untested .
Q & A
Q. What are the standard synthetic routes for preparing (2-Methylthiazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Coupling of 2-methylthiazole-4-carboxylic acid with a piperazine derivative via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF or THF .
- Step 2 : Introduction of the 6-(trifluoromethyl)pyrimidin-4-yl group via nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents (e.g., DMSO, 80–100°C).
- Optimization : Yield and purity depend on solvent choice, stoichiometric ratios (e.g., 1.2:1 pyrimidine:piperazine), and reaction time (typically 12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms connectivity of the thiazole, piperazine, and pyrimidine moieties. Key signals include:
- Thiazole C-H: δ 7.2–7.5 ppm (1H, singlet).
- Piperazine N-CH2: δ 3.4–3.7 ppm (8H, multiplet).
- CF3 group: δ 120–125 ppm (13C, quartet, J = 270 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16H15F3N6OS) with <2 ppm error .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. LogP values (~2.5–3.0) predict moderate lipophilicity .
- Stability : Incubate at 37°C in PBS or liver microsomes. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 24–72 hours. Half-life >6 hours is desirable .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate IC50/EC50. Normalize to controls (e.g., DMSO vehicle).
- Mechanistic Profiling : Compare target engagement via:
- SPR (Surface Plasmon Resonance) : Direct binding affinity (KD) to purified receptors (e.g., kinase domains).
- Thermal Shift Assays : ΔTm >2°C indicates ligand-induced protein stabilization .
- Off-Target Screening : Test against related enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into crystal structures (e.g., PI3Kγ, PDB: 1E7U). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidine N1 with Lys833) .
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .
- QSAR Models : Corrogate substituent effects (e.g., CF3 vs. CH3) on activity using descriptors like polar surface area or Hammett constants .
Q. What experimental designs validate the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 permeability assay (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
- Metabolism : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS .
- In Vivo PK : Administer IV/PO doses in rodents. Collect plasma at 0.5, 2, 6, 12, 24 hours. Calculate AUC, t1/2, and bioavailability (F >20% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
